SirReal2
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNDDDTIIZDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sirtuin Rearranging Ligand Concept: A Technical Guide to Sirtuin Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sirtuin rearranging ligand (SIRL) concept, clarifying its role in the potent and selective inhibition of sirtuin enzymes, particularly SIRT2. Recognizing the broader interest in sirtuin modulation for therapeutic purposes, this document also offers a comprehensive overview of sirtuin-activating compounds (STACs), which function through a distinct allosteric mechanism to enhance the activity of SIRT1. This guide is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with these two major classes of sirtuin modulators.
Introduction to Sirtuins
Sirtuins are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent protein deacylases that are critical regulators of a vast array of cellular processes. By removing acetyl and other acyl groups from lysine residues on histone and non-histone proteins, sirtuins translate changes in cellular energy status, as reflected by NAD⁺ levels, into adaptive transcriptional and metabolic responses. Their involvement in metabolism, DNA repair, inflammation, and cellular senescence has positioned them as prominent therapeutic targets for age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The modulation of sirtuin activity, either through inhibition or activation, represents a promising avenue for drug development.
The Sirtuin Rearranging Ligand (SirReal) Concept: A Mechanism of Potent and Selective Inhibition
Contrary to a common misconception that associates the term with activation, the "sirtuin rearranging ligand" concept describes a sophisticated mechanism of inhibition . This concept is best exemplified by a class of compounds known as SirReals (Sirtuin-rearranging ligands), which are highly potent and selective inhibitors of SIRT2.
Mechanism of Action
The inhibitory prowess of SirReals stems from their unique ability to induce a significant structural rearrangement of the SIRT2 active site upon binding. This induced-fit mechanism creates a novel, transient binding pocket, often referred to as a "selectivity pocket," which is not present in the unbound enzyme. The SirReal compound then occupies this newly formed pocket, leading to a highly stable enzyme-inhibitor complex and potent inhibition. This ligand-induced rearrangement is the cornerstone of the high selectivity of SirReals for SIRT2 over other sirtuin isoforms, as the residues that form this selectivity pocket are not conserved across the sirtuin family.
Quantitative Data on SirReal Compounds
The potency and selectivity of SirReal compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against SIRT2 and other sirtuin isoforms. Lower IC50 values indicate higher potency.
| Compound | SIRT2 IC50 | SIRT1 Inhibition @ 50 µM | SIRT3 Inhibition @ 50 µM | Reference |
| SirReal2 | 0.14 µM - 0.44 µM | Negligible | Negligible | [1] |
| AGK2 | 3.5 µM | Minimal | Minimal | |
| Compound 29 (RW-78) | 26 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |
| Compound 30 | 54 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |
| Compound 31 | 29 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |
| FM69 | 0.15 µM | > 50 µM (IC50) | > 50 µM (IC50) |
Note: IC50 values can vary between studies due to different assay conditions.
Experimental Protocols
This protocol describes a common method to determine the IC50 of a test compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like AMC)
-
NAD⁺ solution
-
Developer solution (e.g., containing trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction and develop the signal)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~360/460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in SIRT2 Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT2 Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Recombinant SIRT2 enzyme
-
-
Initiate Reaction: Add NAD⁺ and the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes), allowing the deacetylation reaction to proceed.
-
Stop and Develop: Add the developer solution to each well. This stops the SIRT2 reaction and allows for the cleavage of the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Incubate at room temperature for a further 30 minutes, then measure the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[2][3]
CETSA is used to verify that a SirReal compound directly binds to and stabilizes SIRT2 within a cellular context.[4]
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (SirReal) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an anti-SIRT2 antibody.
-
Data Analysis: Quantify the band intensities for SIRT2 at each temperature for both treated and untreated samples. A ligand that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a shift in the melting curve.
SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 by a SirReal should lead to an increase in acetylated α-tubulin.[5]
Procedure:
-
Cell Treatment: Treat cells with the SirReal compound or vehicle for a desired time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated α-tubulin (e.g., at Lys40). Also, probe a separate blot or strip the same blot and reprobe with an antibody for total α-tubulin as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and determine the ratio of acetylated α-tubulin to total α-tubulin.[6][7]
Sirtuin-Activating Compounds (STACs): Mechanisms and Therapeutic Promise
In contrast to SirReals, Sirtuin-Activating Compounds (STACs) are small molecules that enhance the catalytic activity of sirtuins, most notably SIRT1. The first generation of STACs included natural polyphenols like resveratrol, while second-generation synthetic STACs, such as SRT1720, were developed with improved potency and drug-like properties.
Mechanism of Action
STACs function as allosteric activators of SIRT1. Their mechanism is substrate-dependent and involves binding to a specific domain at the N-terminus of SIRT1. This binding event induces a conformational change that lowers the Michaelis constant (Km) of SIRT1 for its acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency. A key aspect of this "assisted allosteric activation" is that it is most effective on substrates that possess bulky hydrophobic amino acid residues near the acetylated lysine. The fluorophores used in early in vitro assays mimicked these hydrophobic residues, which initially caused controversy regarding the direct activation mechanism of STACs.
Quantitative Data on STACs
The activity of STACs is often reported as the concentration required for 50% of maximal activation (EC1.5 or AC50) and the maximum fold activation achieved.
| Compound | EC1.5 (µM) | Max. Fold Activation | Substrate | Reference |
| Resveratrol | ~30-50 | ~2-8 fold | Fluorogenic p53 peptide | |
| SRT1720 | ~0.2-2.5 | ~5-10 fold | Fluorogenic p53 peptide | |
| SRT2104 | ~0.5-5 | ~4-8 fold | Fluorogenic p53 peptide | |
| SRT1460 | ~1-10 | ~3-6 fold | Fluorogenic p53 peptide |
Note: Values are highly dependent on the specific substrate and assay conditions used.
Experimental Protocols
This is a high-throughput, label-free method to assess STAC activity on native peptide substrates.
Materials:
-
Purified recombinant SIRT1 enzyme
-
Reaction Buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Acetylated peptide substrate (e.g., derived from PGC-1α or FOXO3a)
-
β-NAD⁺
-
Test compound (STAC) dissolved in DMSO
-
Stop Reagent (e.g., 10% formic acid and 50 mM nicotinamide)
-
Agilent RapidFire Mass Spectrometry System
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, combine the reaction buffer, SIRT1 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the peptide substrate and NAD⁺ to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Quench Reaction: Add the stop reagent to quench the enzymatic reaction.
-
RapidFire MS Analysis: The system automatically aspirates the sample from each well, performs a rapid solid-phase extraction to remove salts and buffers, and injects the sample into the mass spectrometer.
-
Data Acquisition: The mass spectrometer measures the ratio of the deacetylated product to the remaining acetylated substrate.
-
Data Analysis: Calculate the percent activation relative to a DMSO control. Plot the activation against the logarithm of the STAC concentration and fit the data to determine the EC1.5 and maximum fold activation.[2]
This assay measures the ability of a STAC to increase the deacetylation of a known SIRT1 target in cells.
Materials:
-
Cells expressing the target of interest (e.g., HEK293T)
-
Plasmids for overexpressing an acetylated substrate (e.g., a luciferase reporter fused to a p53 fragment) and SIRT1, if necessary.
-
Transfection reagent
-
Test compound (STAC)
-
Lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection (if applicable): Transfect cells with the necessary plasmids.
-
Cell Treatment: Treat the cells with various concentrations of the STAC or vehicle control.
-
Cell Lysis: After the treatment period, lyse the cells.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates. Deacetylation of the p53 fragment by SIRT1 can lead to a change in luciferase activity.
-
Data Analysis: An increase in luciferase activity (or a decrease, depending on the reporter construct) indicates SIRT1 activation. Plot the change in signal against the STAC concentration to determine cellular potency.
Signaling Pathways Modulated by Sirtuins
The therapeutic potential of SirReals and STACs lies in their ability to modulate the downstream signaling pathways controlled by SIRT2 and SIRT1, respectively.
Downstream Signaling of SIRT2 Inhibition
Inhibition of SIRT2 has been shown to be neuroprotective and has anti-cancer effects. Key pathways affected include:
-
Microtubule Dynamics: SIRT2 deacetylates α-tubulin. Inhibition leads to hyperacetylated tubulin, which affects microtubule stability and dynamics, impacting cell division and motility.
-
MAPK Pathway: SIRT2 inhibition can lead to the downregulation of the JNK signaling pathway, reducing apoptosis.
-
AKT/FOXO3a Pathway: Inhibition of SIRT2 can downregulate the activity of the pro-survival AKT pathway and the pro-apoptotic transcription factor FOXO3a.
-
TGF-β/Smad Pathway: SIRT2 inhibition can attenuate fibrotic processes by suppressing the phosphorylation of Smad2/3.
Downstream Signaling of SIRT1 Activation
Activation of SIRT1 is associated with benefits in metabolic diseases, neurodegeneration, and inflammation. Key downstream targets include:
-
PGC-1α: Deacetylation of PGC-1α promotes mitochondrial biogenesis and function.
-
FOXO Proteins: Deacetylation of FOXO transcription factors modulates cellular stress resistance and apoptosis.
-
p53: SIRT1-mediated deacetylation of p53 inhibits apoptosis and promotes cell survival under stress.
-
NF-κB (p65): Deacetylation of the p65 subunit of NF-κB by SIRT1 suppresses its transcriptional activity, leading to reduced inflammation.
Conclusion and Future Directions
The modulation of sirtuin activity through small molecules presents a significant opportunity for the development of novel therapeutics. The sirtuin rearranging ligand concept has provided a powerful strategy for designing highly potent and selective inhibitors of SIRT2, with potential applications in neurodegenerative diseases and oncology. Concurrently, the development of sirtuin-activating compounds for SIRT1 continues to be a promising approach for treating metabolic and age-related disorders.
Future research in this field will likely focus on the development of isoform-selective modulators for other sirtuins, a deeper understanding of the complex downstream effects of sirtuin modulation in various disease contexts, and the translation of these promising preclinical findings into clinically effective therapies. The detailed experimental approaches and mechanistic insights provided in this guide are intended to serve as a valuable resource for professionals dedicated to advancing this exciting area of drug discovery.
References
- 1. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
SirReal2's Interaction with the SIRT2 Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the selective inhibitor SirReal2 and the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). The content herein is curated for an audience with a strong background in biochemistry, molecular biology, and drug discovery. We will delve into the unique inhibitory mechanism of this compound, present quantitative data, detail experimental methodologies, and visualize key pathways and workflows.
Introduction to this compound and its Unique Mechanism of Action
This compound is a potent and highly selective small-molecule inhibitor of SIRT2, a class III histone deacetylase.[1][2][3] Unlike many conventional enzyme inhibitors, this compound employs a novel mechanism of action characterized by a ligand-induced rearrangement of the SIRT2 active site.[3] This unique interaction leads to the formation of a previously unexploited "selectivity pocket," which is the basis for its high potency and remarkable selectivity for SIRT2 over other sirtuin isoforms.[3]
This compound binds to a region of the active site known as the extended C-site (EC-site). This binding event triggers a conformational change in the enzyme, effectively locking it in an inactive state. This guide will provide a detailed examination of this interaction, supported by structural and functional data.
Quantitative Data on this compound-SIRT2 Interaction
The inhibitory potency and binding affinity of this compound for SIRT2 have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 140 nM | Cell-free fluorescence-based assay | [1][2] |
| IC50 | 0.4 µM | ZMAL-based fluorescence assay | [4] |
| Selectivity | >1000-fold vs. SIRT1, SIRT3, SIRT4, SIRT5, SIRT6 | In vitro deacylation assays | [3] |
Table 1: Inhibitory Potency and Selectivity of this compound against SIRT2.
| Parameter | Value | Method | Reference |
| Crystal Structure | PDB ID: 4RMG (SIRT2-SirReal2-NAD+ complex) | X-ray Crystallography | |
| Binding Site | Extended C-site (EC-site) | X-ray Crystallography | |
| Key Interacting Residues | Hydrophobic interactions with residues lining the EC-site and the induced selectivity pocket. | X-ray Crystallography |
Table 2: Structural and Binding Data for the this compound-SIRT2 Complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with SIRT2.
In Vitro Fluorescence-Based SIRT2 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like AMC)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin and nicotinamide)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme (e.g., final concentration of 100 nM), the fluorogenic substrate (e.g., final concentration of 50 µM), and NAD+ (e.g., final concentration of 500 µM).[5]
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of the SIRT2-SirReal2 Complex
This protocol outlines the co-crystallization of SIRT2 with this compound and NAD+ to determine the three-dimensional structure of the complex.
Materials:
-
Purified recombinant human SIRT2 (e.g., residues 56-356) at a concentration of ~11.4 mg/mL
-
This compound (100 mM stock in DMSO)
-
β-NAD+
-
Crystallization buffer (e.g., 27% (w/v) PEG 2,000 MME in 0.1 M Bis-Tris at pH 6.5)
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Incubate the purified SIRT2 protein with this compound (final concentration of 3.3 mM from a 100 mM stock, resulting in a final DMSO concentration of 3.3%) and β-NAD+ (final concentration of 10 mM) on ice for 1 hour.
-
Centrifuge the mixture at 4°C for 10 minutes to remove any precipitate.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Mix the protein-ligand solution with the crystallization buffer in a 1:2 ratio (e.g., 0.2 µL protein solution and 0.4 µL reservoir solution).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth. Crystals are expected to form within a few days.
-
Once crystals have grown to a suitable size, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SIRT2 in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SIRT2 in each sample by Western blot using a specific anti-SIRT2 antibody.
-
A shift in the thermal melting curve of SIRT2 in the presence of this compound indicates target engagement.
Western Blot Analysis of α-Tubulin Acetylation
This assay assesses the functional consequence of SIRT2 inhibition by this compound in cells by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
HeLa cells
-
This compound
-
Cell lysis buffer
-
Primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1)
-
Primary antibody against total α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed HeLa cells and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 10-20 µM) or vehicle for a specified time (e.g., 24 hours).[3]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Analysis of BubR1 Protein Abundance
This protocol is used to investigate the effect of this compound on the protein levels of the mitotic checkpoint protein BubR1, a known downstream target of SIRT2.
Materials:
-
HeLa cells
-
This compound
-
Cell lysis buffer
-
Primary antibody against BubR1
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture and treat HeLa cells with this compound as described in the α-tubulin acetylation protocol.
-
Lyse the cells and perform protein quantification.
-
Perform Western blotting as described previously.
-
Incubate the membrane with a primary antibody specific for BubR1.
-
After detection, strip and re-probe the membrane with a loading control antibody.
-
Quantify the band intensities to determine the change in BubR1 protein abundance following this compound treatment.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., acute myeloid leukemia THP1 cells)[6]
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 THP1 cells) into the flank of each mouse.[6]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4 mg/kg) or vehicle via intraperitoneal (i.p.) injection every 3 days.[1][6]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to this compound's interaction with SIRT2.
Caption: this compound binding induces a conformational change in the SIRT2 active site.
Caption: Workflow for determining the IC50 of this compound against SIRT2.
Caption: Downstream cellular consequences of SIRT2 inhibition by this compound.
Conclusion
This compound stands out as a powerful and selective tool for studying the biological functions of SIRT2. Its unique mechanism of action, involving the induced formation of a selectivity pocket, provides a compelling case for structure-based drug design. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the intricate interactions between this compound and the SIRT2 active site, as well as to explore its therapeutic potential in various disease models. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting SIRT2-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. SIRT2 inhibitor this compound enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SirReal2 in HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal2 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2][3] With an IC50 of 140 nM, this compound offers exceptional isotype selectivity, showing minimal effects on other sirtuins such as SIRT1 and SIRT3-6.[2][3] Its unique mechanism of action involves a ligand-induced rearrangement of the SIRT2 active site, creating a novel binding pocket.[4] In HeLa cells, a widely used human cervical cancer cell line, this compound has been demonstrated to induce significant biological effects, primarily through the hyperacetylation of α-tubulin, a key component of microtubules, and the destabilization of the spindle assembly checkpoint protein BubR1.[4] These effects make this compound a valuable tool for studying microtubule dynamics, cell cycle regulation, and the therapeutic potential of SIRT2 inhibition in cancer.
This document provides detailed application notes and protocols for the use of this compound in HeLa cell lines, covering essential procedures from cell culture and inhibitor preparation to specific assays for microtubule acetylation and cytotoxicity.
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Sirtuin 2 (SIRT2) | [1][2][3] |
| IC50 | 140 nM | [2][3] |
| Molecular Weight | 420.55 g/mol | [2] |
| Solubility | DMSO (up to 130.78 mM) | [5] |
Table 2: Cytotoxicity of this compound in HeLa Cells (GI50)
| Cell Line | GI50 (µM) | Reference |
| HeLa | Modest Effect | [6] |
Note: The term "modest effect" is used in the reference, suggesting that while this compound does impact cell growth, it may not be as potent as other cytotoxic agents. Further dose-response studies are recommended to determine the precise GI50 in your specific experimental setup.
Experimental Protocols
HeLa Cell Culture and Maintenance
Aseptic techniques are paramount for successful cell culture.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
15 mL and 50 mL conical tubes, sterile
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Warm to 37°C before use.[7]
-
Thawing Frozen Cells:
-
Quickly thaw a cryovial of HeLa cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
Refer to the manufacturer's instructions for the exact weight of this compound provided.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (MW: 420.55 g/mol ), add 237.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
Protocol for Analysis of Microtubule Acetylation by Immunofluorescence
This protocol is designed to visualize the increase in α-tubulin acetylation in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells cultured on sterile glass coverslips in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-acetylated-α-tubulin (Lys40)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium. A final concentration of 10-20 µM is a good starting point.
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration used.
-
Aspirate the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-acetylated-α-tubulin) in blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.
-
Add the diluted secondary antibody and DAPI solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced microtubule hyperacetylation.
Caption: Workflow for analyzing microtubule acetylation via immunofluorescence.
References
- 1. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SirReal 2 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 3. static.igem.org [static.igem.org]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Sirtuin | TargetMol [targetmol.com]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HeLa cell maintenance [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
SirReal2: A Potent Tool for Investigating Neurodegenerative Diseases
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: SirReal2 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1] SIRT2 has emerged as a significant therapeutic target in neurodegenerative diseases due to its involvement in key pathological processes, including the deacetylation of α-tubulin and α-synuclein, regulation of autophagy, and modulation of neuroinflammation. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, which can, in turn, influence a variety of cellular pathways implicated in neurodegeneration.
Key Signaling Pathways Modulated by this compound:
-
Microtubule Dynamics: SIRT2 deacetylates α-tubulin, a key component of microtubules. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This is particularly relevant in tauopathies like Alzheimer's disease, where microtubule destabilization is a key pathological feature.
-
α-Synuclein Aggregation: In Parkinson's disease, the aggregation of α-synuclein is a central event. SIRT2 can deacetylate α-synuclein, and inhibition of SIRT2 has been shown to reduce α-synuclein toxicity in cellular models.[2]
-
Autophagy and Protein Clearance: SIRT2 is involved in the regulation of autophagy, a critical cellular process for clearing aggregated proteins. By modulating autophagy, this compound can potentially enhance the clearance of toxic protein aggregates in neurodegenerative diseases.
-
Neuroinflammation: SIRT2 plays a role in inflammatory responses in the brain. Inhibition of SIRT2 has been shown to have anti-inflammatory effects, which could be beneficial in the context of neuroinflammation-associated neurodegeneration.
-
PI3K/mTOR and p53 Signaling: While primarily studied in cancer, the PI3K/mTOR and p53 signaling pathways are also relevant to neuronal survival and apoptosis and may be influenced by SIRT2 inhibition.
Signaling Pathway Diagram:
Caption: this compound inhibits SIRT2, leading to beneficial downstream effects in neurodegenerative models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant SIRT2 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Selectivity vs SIRT1 & SIRT3 | Reference |
| This compound | SIRT2 | 140 | >1000-fold | [1] |
Table 2: In Vivo Administration of SIRT2 Inhibitors in Neurodegenerative Disease Models
| Compound | Animal Model | Disease | Dosage & Administration | Key Findings | Reference |
| AK-7 | APP/PS1 mice | Alzheimer's | Not specified | Reduced Aβ plaques, improved memory | [3] |
| 33i | APP/PS1 mice | Alzheimer's | Not specified | Improved cognitive function, reduced amyloid pathology | [4] |
| This compound | (Used in cancer model) | (AML) | 4 mg/kg, i.p., every 3 days | Suppressed tumor growth | [1] |
Note: While a specific in vivo dosage for this compound in a neurodegenerative model was not found in the search results, the dosage from a cancer model is provided as a potential starting point for experimental design.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Enzymatic Activity Assay
This protocol is adapted from a general fluorometric assay for SIRT2 activity and can be used to confirm the inhibitory effect of this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a commercially available acetylated peptide with a fluorophore and quencher)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, prepare reaction mixtures containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate at desired final concentrations.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of SIRT2 inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for in vitro SIRT2 enzymatic activity assay.
Protocol 2: Assessment of this compound on α-Synuclein Aggregation (Thioflavin T Assay)
This protocol describes how to assess the effect of this compound on the aggregation of α-synuclein in vitro using the Thioflavin T (ThT) fluorescence assay.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
This compound
-
Aggregation Buffer (e.g., PBS, pH 7.4)
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of ThT in water and filter it.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare monomeric α-synuclein by dissolving lyophilized protein in the aggregation buffer and filtering to remove any pre-formed aggregates.
-
In a 96-well plate, set up reactions containing α-synuclein monomer at a final concentration that promotes aggregation (e.g., 50-100 µM) and ThT (e.g., 10-20 µM).
-
Add different concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity over time to generate aggregation curves. Analyze the lag time and the maximum fluorescence to determine the effect of this compound on α-synuclein aggregation.
Logical Relationship Diagram:
Caption: this compound's effect on α-synuclein aggregation measured by ThT fluorescence.
Protocol 3: Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., medium with reduced serum and retinoic acid)
-
Neurotoxin (e.g., MPP+, 6-OHDA for Parkinson's model; Aβ oligomers for Alzheimer's model)
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium.
-
For differentiation, plate cells at an appropriate density and then switch to a differentiation medium. Differentiate for 5-7 days.
-
-
Treatment:
-
Pre-treat the differentiated cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2-24 hours).
-
After pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration.
-
Include control wells with no treatment, this compound alone, and neurotoxin alone.
-
-
Cell Viability Assessment:
-
After the desired incubation time with the neurotoxin (e.g., 24-48 hours), perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the viability of untreated control cells (set to 100%).
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of this compound in a cell-based assay.
Protocol 4: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
This protocol is a generalized guide for in vivo studies and should be optimized for specific experimental goals.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO/PEG300/Tween80/saline)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for tissue collection and processing (e.g., for histology, Western blotting)
Procedure:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into treatment and vehicle control groups. Include a wild-type control group.
-
Based on previous studies with SIRT2 inhibitors and the provided data from a cancer model, a starting dose for this compound could be in the range of 4 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection, for example, every 3 days for a period of 4-8 weeks.
-
-
Behavioral Analysis:
-
Perform behavioral tests such as the Morris water maze to assess learning and memory before and after the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process the brain tissue for:
-
Histology: Immunohistochemistry to quantify Aβ plaques and assess neuroinflammation (e.g., staining for Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Western blotting or ELISA to measure levels of Aβ, tau phosphorylation, and markers of synaptic plasticity.
-
-
Logical Relationship Diagram:
Caption: Logical flow of an in vivo study investigating this compound in an Alzheimer's disease mouse model.
References
Application Notes and Protocols for SirReal2 Combinatorial Drug Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal2 is a potent and highly selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] SIRT2 has emerged as a promising therapeutic target in various diseases, including cancer, neurodegeneration, and inflammatory conditions, due to its role in regulating cell cycle progression, microtubule dynamics, and genomic stability.[3][4] In oncology, the inhibition of SIRT2 has been shown to induce hyperacetylation of tubulin and destabilize the checkpoint protein BubR1, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3]
Combinatorial drug therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities by targeting multiple signaling pathways simultaneously. Recent studies have highlighted the synergistic anti-tumor effects of this compound when combined with other targeted therapies. For instance, in acute myeloid leukemia (AML), the combination of this compound with the PI3K/mTOR inhibitor VS-5584 has demonstrated significant synergistic activity, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[5][6] This synergistic interaction is mediated, in part, through the modulation of the p53 and SIRT2 signaling pathways.[5][6]
These application notes provide a comprehensive guide for designing and conducting combinatorial drug studies involving this compound. Detailed protocols for key in vitro experiments are provided to assess the synergistic or additive effects of this compound with other therapeutic agents.
Signaling Pathway: this compound and VS-5584 Synergy
The synergistic effect of this compound and the PI3K/mTOR inhibitor VS-5584 in cancer cells, particularly AML, is believed to result from the convergence of their respective signaling pathways on critical regulators of cell survival and apoptosis, such as the p53 pathway.
Experimental Design and Workflow
A typical workflow for assessing the combinatorial effects of this compound involves a series of in vitro assays to determine synergy, effects on cell viability, apoptosis, and cell cycle progression, followed by mechanistic studies.
Data Presentation: Dose-Response Matrix and Synergy Scores
Quantitative data from dose-response matrix experiments should be summarized in tables to facilitate the calculation and comparison of synergy scores.
Table 1: Example Dose-Response Matrix (% Inhibition of Cell Viability)
| This compound (nM) | Drug X (nM) - 0 | Drug X (nM) - 10 | Drug X (nM) - 30 | Drug X (nM) - 100 | Drug X (nM) - 300 |
| 0 | 0 | 12.5 | 25.3 | 48.7 | 65.1 |
| 30 | 8.2 | 35.6 | 55.1 | 75.8 | 88.2 |
| 100 | 22.1 | 58.4 | 78.9 | 92.3 | 96.5 |
| 300 | 45.7 | 75.3 | 90.1 | 97.2 | 98.9 |
| 1000 | 68.9 | 89.8 | 96.4 | 99.1 | 99.5 |
Table 2: Calculated Synergy Scores (Bliss Independence Model)
| This compound (nM) | Drug X (nM) - 10 | Drug X (nM) - 30 | Drug X (nM) - 100 | Drug X (nM) - 300 |
| 30 | 15.8 | 22.4 | 19.7 | 15.3 |
| 100 | 21.3 | 28.7 | 25.1 | 18.9 |
| 300 | 18.5 | 24.6 | 20.3 | 14.7 |
| 1000 | 10.2 | 15.8 | 12.5 | 8.6 |
Note: Positive values indicate synergy, values near zero indicate an additive effect, and negative values indicate antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a combination drug, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., THP-1 for AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
For the dose-response matrix, add 50 µL of the this compound dilution and 50 µL of the combination drug dilution to the appropriate wells. Include wells with each drug alone and vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a combination drug, both alone and in combination.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound, the combination drug, or their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and a combination drug on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and combination drug
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash them once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound and a combination drug by examining changes in protein expression and post-translational modifications.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetylated-α-tubulin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. d-nb.info [d-nb.info]
- 3. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Detecting Tubulin Acetylation via Western Blot Following SirReal2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-tubulin, a critical component of microtubules, undergoes various post-translational modifications, including acetylation of the lysine-40 residue (Ac-K40). This modification is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is a primary deacetylase of α-tubulin in the cytoplasm.[1][2][3][4] Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, a marker often associated with stable microtubules.
SirReal2 is a potent and highly selective inhibitor of SIRT2.[1] Its application in cellular models provides a valuable tool to study the functional consequences of SIRT2 inhibition and the resulting increase in tubulin acetylation.[1] This document provides a detailed protocol for treating cells with this compound and subsequently detecting changes in α-tubulin acetylation levels using Western blotting.
Signaling Pathway of this compound-Mediated Tubulin Hyperacetylation
This compound exerts its effect by directly inhibiting the deacetylase activity of SIRT2. This leads to an imbalance in the equilibrium of tubulin acetylation, favoring the acetylated state. The diagram below illustrates this simplified signaling pathway.
Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin and leading to its hyperacetylation.
Experimental Protocols
This section details the necessary steps to induce and detect tubulin hyperacetylation following this compound treatment.
I. This compound Treatment of Cells
This protocol is a starting point and may require optimization depending on the cell line and experimental goals. A treatment of HeLa cells with 20 μM this compound has been shown to induce hyperacetylation of the microtubule network.[1]
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the final desired concentration (e.g., 20 μM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined period (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
After incubation, proceed immediately to cell lysis and protein extraction.
II. Cell Lysis and Protein Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A (TSA) and Sodium Butyrate).
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add ice-cold lysis buffer.[5]
-
Using a cold plastic cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]
-
Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[5]
-
Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.[5]
-
Carefully transfer the supernatant, which contains the protein extract, to a fresh, pre-cooled tube.[5]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
III. Western Blot Protocol
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6] A primary antibody for a loading control (e.g., total α-tubulin or GAPDH) should be used on the same or a parallel blot.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the acetylated tubulin signal to the loading control.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from cell treatment to data analysis.
Caption: A comprehensive workflow for the detection of tubulin acetylation following this compound treatment.
Data Presentation
Table 1: this compound Treatment and Controls
| Parameter | Recommendation | Notes |
| Cell Line | HeLa or other suitable line | Sensitivity to this compound may vary between cell lines. |
| This compound Concentration | 20 µM[1] | A dose-response experiment is recommended for new cell lines. |
| Vehicle Control | DMSO | Use the same concentration as in the this compound treatment. |
| Incubation Time | 4-24 hours | Optimal time should be determined empirically. |
| Positive Control | Other HDAC inhibitors (e.g., TSA, Sodium Butyrate) | Useful for confirming the detection of hyperacetylation. |
Table 2: Recommended Antibodies and Dilutions for Western Blot
| Antibody | Host/Type | Clone | Recommended Dilution | Supplier Example |
| Acetylated α-Tubulin (Lys40) | Mouse Monoclonal | 6-11B-1 | 1:1000 - 1:10,000 | Sigma-Aldrich (T7451), Invitrogen (32-2700)[7][8] |
| Acetylated α-Tubulin (Lys40) | Mouse Monoclonal | 7E5H8 | 1:1000 - 1:10,000 | Proteintech (66200-1-IG)[9] |
| Total α-Tubulin | Mouse/Rabbit | Various | Varies by supplier | Loading Control |
| GAPDH | Mouse/Rabbit | Various | Varies by supplier | Loading Control |
| Anti-Mouse IgG, HRP-linked | Goat/Donkey | Polyclonal | Varies by supplier | Secondary Antibody |
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | Polyclonal | Varies by supplier | Secondary Antibody |
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Anti-acetyliertes-Tubulin-Antikörper, monoklonaler Antikörper der Maus in Maus hergestellte Antikörper clone 6-11B-1, purified from hybridoma cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 9. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]
Investigating the Role of SIRT2 in Autophagy Using the Selective Inhibitor SirReal2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of various cellular processes, including autophagy. The intricate role of SIRT2 in autophagy is complex, with reports suggesting both pro- and anti-autophagic functions depending on the cellular context. To dissect the precise involvement of SIRT2 in this fundamental cellular recycling mechanism, highly selective pharmacological tools are indispensable. SirReal2 is a potent and specific inhibitor of SIRT2, making it an invaluable chemical probe for elucidating the functions of SIRT2 in autophagy. With an in-vitro IC50 of 140 nM, this compound offers high selectivity over other sirtuin isoforms, ensuring that observed effects can be confidently attributed to SIRT2 inhibition.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of SIRT2 in autophagy. Detailed protocols for key experimental assays, along with data presentation guidelines and visualizations of relevant pathways and workflows, are included to facilitate robust and reproducible research.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below is a template for presenting data from experiments investigating the effect of this compound on autophagy.
Table 1: Quantitative Analysis of Autophagy Markers Following this compound Treatment
| Treatment Group | Concentration (µM) | Duration (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Number of LC3 Puncta per Cell (Mean ± SD) |
| Vehicle Control (DMSO) | - | 24 | 1.0 | 1.0 | 5 ± 2 |
| This compound | 10 | 24 | Data | Data | Data |
| This compound | 20 | 24 | Data | Data | Data |
| Bafilomycin A1 (100 nM) | - | 4 | Data | Data | Data |
| This compound + Bafilomycin A1 | 20 + 100 nM | 24 (Baf. A1 for last 4h) | Data | Data | Data |
Note: This table is a template. Actual concentrations and time points should be optimized for the specific cell line and experimental conditions. Data should be presented as mean ± standard deviation from at least three independent experiments.
Signaling Pathways and Experimental Workflows
SIRT2's Regulatory Role in Autophagy
SIRT2 can influence autophagy through various signaling pathways. One key mechanism involves the deacetylation of proteins crucial for the formation and maturation of autophagosomes. Understanding these pathways is essential for interpreting the results of this compound treatment.
References
Troubleshooting & Optimization
preparing stable SirReal2 stock solutions in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of stable SirReal2 stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can significantly reduce the solubility of this compound.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly across different suppliers, but it is generally high. Concentrations ranging from 31.25 mg/mL to 84 mg/mL have been reported.[1][2][3] For optimal results, it is recommended to start with a lower concentration and gradually increase if needed.
Q3: How should I store my this compound stock solution in DMSO?
A3: To ensure stability, this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] For short-term storage, -20°C is recommended for up to one month.[2] For long-term storage, -80°C is the preferred temperature, where the solution can be stable for six months to a year.[2][3]
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
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Use fresh DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle warming: Gently warm the solution to aid dissolution.
-
Sonication: Sonication can also be used to help dissolve the compound.[2][3]
-
Check for precipitation: If precipitation occurs upon storage, gentle warming and sonication can be used to redissolve the compound before use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solution may be supersaturated or has undergone a freeze-thaw cycle. | Gently warm the solution and use sonication to redissolve the precipitate.[2] Consider preparing a slightly lower concentration stock solution. Always aliquot the stock solution to minimize freeze-thaw cycles.[2] |
| Cloudiness or precipitation when diluting in aqueous media | This compound is poorly soluble in aqueous solutions. | For cell-based assays, ensure the final DMSO concentration in the culture medium is low and non-toxic to the cells. For in vivo studies, specialized formulations using co-solvents like PEG300, Tween-80, or corn oil are necessary to maintain solubility.[1][2] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure the stock solution is stored correctly at -80°C for long-term use and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO as reported by various suppliers.
| Supplier | Molecular Weight ( g/mol ) | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Selleck Chemicals | 420.55 | 84 | 199.73 |
| Tocris Bioscience | 420.55 | 42.05 | 100 |
| MedchemExpress | 420.55 | 31.25 | 74.31 |
| TargetMol | 420.55 | 55 | 130.78 |
Note: The actual solubility may vary depending on the specific batch of the compound and the purity of the DMSO used.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Calculate the required mass: Based on the molecular weight of this compound (420.55 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 4.2055 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution and, if necessary, use gentle warming or sonication until the compound is fully dissolved.[2][3]
-
Aliquot and store: Dispense the stock solution into single-use aliquots and store at -80°C for long-term preservation.[2]
Visualizations
Caption: Workflow for preparing a stable this compound stock solution in DMSO.
Caption: this compound inhibits SIRT2, leading to downstream cellular effects.
References
troubleshooting inconsistent results in SirReal2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SirReal2, a potent and selective Sirtuin 2 (SIRT2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective SIRT2 inhibitor with an IC50 of 140 nM.[1][2][3] It functions through a unique ligand-induced rearrangement of the SIRT2 active site, which creates a novel binding pocket, explaining its high selectivity.[4][5] This selective inhibition of SIRT2 leads to downstream effects such as the hyperacetylation of α-tubulin and the destabilization of the checkpoint protein BubR1.[1][4]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO to a concentration of up to 100 mM.[2] Note that moisture-absorbing DMSO can reduce solubility.[3] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution has precipitated. What should I do?
Precipitation can occur, especially with working solutions. If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[1] Always ensure the solution is clear before use. To minimize precipitation, prepare fresh working solutions for each experiment from a clear stock solution.
Q4: I am not observing the expected downstream effects (e.g., increased tubulin acetylation). What could be the reason?
Several factors could contribute to a lack of expected effects:
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Suboptimal this compound Concentration: Ensure you are using a concentration range appropriate for your cell type and assay. The effective concentration can vary. A dose-response experiment is recommended to determine the optimal concentration.
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Incorrect Solution Preparation: Verify that the this compound stock and working solutions were prepared correctly and that the final DMSO concentration in your experiment is not inhibitory to your cells.
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Cellular Context: The effect of SIRT2 inhibition can be cell-type dependent.[6] Some cell lines may have lower SIRT2 expression or activity, or compensatory mechanisms might be at play.
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Assay Sensitivity: The method used to detect downstream effects might not be sensitive enough. For western blotting, ensure antibody quality and optimize blotting conditions.
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Compound Inactivity: Though unlikely with a fresh compound, improper storage or handling could lead to degradation.
Q5: Is this compound selective for SIRT2?
Yes, this compound is highly selective for SIRT2. It shows more than 1,000-fold selectivity over other Class I sirtuins, SIRT1 and SIRT3, and has minimal effect on SIRT3-6.[2][4] However, at very high concentrations, some minor off-target effects on SIRT1 and SIRT6 have been reported.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | Always use fresh, high-quality DMSO. Prepare fresh working solutions for each experiment. Ensure complete dissolution of the compound.[1][3] |
| Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition. | |
| Freeze-thaw cycles of this compound stock. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | |
| Low potency or no effect observed. | Incorrect concentration. | Perform a dose-response curve to determine the optimal IC50 in your specific cell line and assay. |
| Degraded compound. | Use a fresh vial of this compound or verify the activity of your current stock with a positive control assay. | |
| Low SIRT2 expression in the cell line. | Confirm SIRT2 expression in your cell line of interest via western blot or qPCR. | |
| Cell toxicity observed at expected effective concentrations. | High DMSO concentration. | Ensure the final DMSO concentration in your cell culture medium is below the toxic level for your cells (typically <0.5%). |
| Off-target effects. | While this compound is highly selective, at high concentrations, off-target effects can occur.[4] Try using a lower concentration or a different SIRT2 inhibitor as a comparison. | |
| Synergistic effects with other media components. | Review the composition of your cell culture media for any components that might interact with this compound. | |
| Difficulty in detecting tubulin hyperacetylation. | Insensitive detection method. | Use a high-quality antibody specific for acetylated α-tubulin. Optimize western blot conditions (e.g., antibody concentration, incubation time). Consider immunofluorescence for a more visual assessment.[4] |
| Timing of analysis. | The kinetics of tubulin acetylation can vary. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. | |
| Low basal tubulin acetylation. | Some cell lines may have very low basal levels of tubulin acetylation, making it difficult to detect an increase. |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol describes the detection of α-tubulin hyperacetylation in cells treated with this compound.
Materials:
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HeLa cells (or other suitable cell line)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).[4] Include a DMSO-only vehicle control.
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Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
BubR1 Stability Assay
This protocol assesses the destabilization of the BubR1 protein following this compound treatment.
Materials:
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HeLa cells (or other suitable cell line)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Lysis buffer, protein quantification kit, and western blotting reagents (as above)
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Primary antibodies: anti-BubR1 and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the tubulin acetylation assay, treating cells with a dose-range of this compound for a specific duration (e.g., 24 hours).[4]
-
Western Blotting: Perform western blotting as described above.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (anti-BubR1 and loading control) overnight at 4°C.
-
Proceed with secondary antibody incubation and detection as previously described.
-
-
Analysis: Quantify the BubR1 band intensity and normalize it to the loading control. A dose-dependent decrease in BubR1 levels is indicative of this compound activity.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.05 | 100 |
Data from Tocris Bioscience.[2]
Table 2: In Vitro and In Vivo Formulation Examples
| Application | Solvents | Protocol |
| In Vitro | DMSO | Prepare a stock solution of up to 100 mM. Dilute in culture medium to the final desired concentration. |
| In Vivo (Protocol 1) | DMSO, PEG300, Tween-80, Saline | Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo (Protocol 2) | DMSO, Corn Oil | Add 10% DMSO to 90% Corn Oil.[1] |
Note: In vivo formulations should be prepared fresh for immediate use.[1][3]
Visualizations
Caption: this compound inhibits SIRT2, leading to tubulin hyperacetylation and BubR1 degradation.
Caption: Workflow for assessing this compound activity in cell-based assays.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SirReal 2 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
potential off-target effects of SirReal2 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SirReal2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1][2] It functions via a unique mechanism involving a ligand-induced rearrangement of the SIRT2 active site, which creates a novel binding pocket.[3] This specific interaction is responsible for its high potency and selectivity.
Q2: How selective is this compound for SIRT2 over other sirtuin isoforms?
This compound exhibits exceptional selectivity for SIRT2. In vitro assays have demonstrated that it is over 1,000-fold more potent against SIRT2 than other class I and II sirtuins, including SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6.[3] This high degree of selectivity makes it a valuable tool for studying the specific biological functions of SIRT2.
Data Presentation: this compound Sirtuin Selectivity Profile
| Sirtuin Isoform | IC50 (nM) | Selectivity vs. SIRT2 | Reference |
| SIRT2 | 140 | - | [1] |
| SIRT1 | >100,000 | >714-fold | [3] |
| SIRT3 | >100,000 | >714-fold | [3] |
| SIRT4 | >200,000 | >1428-fold | [3] |
| SIRT5 | >200,000 | >1428-fold | [3] |
| SIRT6 | >200,000 | >1428-fold | [3] |
Note: Higher IC50 values indicate lower potency.
Q3: What are the known on-target cellular effects of this compound?
By inhibiting SIRT2, this compound has been shown to induce two primary, well-documented cellular effects:
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Hyperacetylation of α-tubulin: SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin at lysine-40.[2][3]
-
Destabilization of BubR1: this compound treatment has been observed to cause a significant depletion of the mitotic checkpoint protein BubR1 in HeLa cells.[1][2]
Q4: Are there any known or potential off-target effects of this compound?
While this compound is highly selective for SIRT2, some studies suggest the possibility of off-target effects, particularly concerning its cytotoxic effects in certain cancer cell lines. One study observed that the growth-inhibitory effects of this compound on HCT116 cancer cells were not significantly altered by the overexpression of SIRT2, hinting that other mechanisms may be at play.[4]
The chemical structure of this compound contains a 2-aminothiazole scaffold. This scaffold is considered a "privileged structure" in medicinal chemistry and is found in a variety of drugs that target a wide range of proteins, including kinases. This raises the possibility of off-target interactions with other proteins that share structural similarities in their binding sites.
Q5: How can I control for potential off-target effects in my experiments?
To ensure that the observed effects in your experiments are due to the specific inhibition of SIRT2, it is crucial to include rigorous experimental controls. Here are some recommended strategies:
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Use a structurally distinct SIRT2 inhibitor: Compare the effects of this compound with another potent and selective SIRT2 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely that the effect is on-target.
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SIRT2 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SIRT2 in your cellular model. An on-target effect of this compound should be mimicked by the genetic depletion of SIRT2.
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Rescue experiments: In a SIRT2 knockdown or knockout background, the effects of this compound should be diminished or absent.
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Use an inactive analog: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help to rule out effects caused by the chemical scaffold itself, independent of SIRT2 inhibition.
-
Dose-response analysis: Perform experiments across a range of this compound concentrations to establish a clear dose-response relationship for your observed phenotype.
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated-α-tubulin (Lys40) overnight at 4°C. Subsequently, incubate with a loading control antibody (e.g., total α-tubulin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling effects of this compound.
Caption: Workflow for off-target effect validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing SirReal2 Instability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential stability issues with the SIRT2 inhibitor, SirReal2, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1][2] It functions by inducing a structural rearrangement of the SIRT2 active site, creating a unique binding pocket that leads to its potent and selective inhibition.[3] This inhibition results in the hyperacetylation of SIRT2 substrates, such as α-tubulin.[2][3]
Q2: I am planning a long-term experiment (several days to weeks) with this compound. Is it stable in cell culture medium?
Q3: My cells are showing a diminished response to this compound over time in my multi-day experiment. What could be the cause?
A diminished response to this compound in long-term experiments could be due to several factors:
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Compound Instability: this compound may be degrading in the cell culture medium over time, leading to a decrease in its effective concentration.
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Cellular Metabolism: Cells may metabolize this compound, converting it into less active or inactive forms.
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Cellular Efflux: Cells might actively transport this compound out of the cell, reducing its intracellular concentration.
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Changes in Cell State: Over time, changes in cell confluence, nutrient availability, or pH of the medium can alter cellular physiology and responsiveness to the inhibitor.
Q4: How can I mitigate potential this compound instability in my long-term experiments?
To address potential instability, consider the following strategies:
-
Regular Media Changes: Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration. The optimal frequency will depend on the stability of this compound in your specific system.
-
Empirical Stability Testing: Before initiating a long-term experiment, perform a stability study of this compound in your cell culture medium under your experimental conditions (see the experimental protocol below).
-
Use of a Positive Control: Include a positive control for SIRT2 inhibition (e.g., a known stable SIRT2 inhibitor or a genetic knockdown of SIRT2) to ensure that the observed effects are due to SIRT2 inhibition.
-
Monitor Target Engagement: Periodically assess the acetylation status of a known SIRT2 substrate, like α-tubulin, to confirm that this compound is still active in your culture.
Q5: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions as follows:
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note the absence of specific half-life data in cell culture media beyond 24 hours.
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Assay Conditions |
| SIRT2 | 140 nM | Cell-free assay[1] |
| SIRT1 | >100 µM | Cell-free assay[4] |
| SIRT3 | >100 µM | Cell-free assay[4] |
| SIRT4 | >200 µM | Cell-free assay[5] |
| SIRT5 | >200 µM | Cell-free assay[5] |
| SIRT6 | >200 µM | Cell-free assay[5] |
Table 2: this compound Stability and Storage
| Condition | Stability | Source |
| Human Serum (37°C) | No degradation observed after 24 hours | [6] |
| Assay Buffer (37°C) | Stable for up to 10 days | [6] |
| Growth Medium with FBS (37°C) | Largely intact after 24 hours | [6] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using LC-MS
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Prepare this compound solution: Prepare a stock solution of this compound in DMSO. Spike the stock solution into your pre-warmed cell culture medium to the final desired experimental concentration. Prepare a sufficient volume for sampling at all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0h, 24h, 48h, 72h, 96h). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2). A "cell-free" condition is recommended to assess chemical stability without cellular metabolism.
-
Sample Collection: At each time point, remove one tube from the incubator.
-
Sample Preparation for LC-MS:
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate HPLC-MS method to quantify the amount of intact this compound remaining at each time point. The specific parameters for the LC-MS method (e.g., column, mobile phases, gradient, and mass spectrometer settings) will need to be optimized for this compound.
-
Generate a standard curve with known concentrations of this compound to accurately quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0h time point.
-
Plot the percentage of remaining this compound versus time to determine its stability profile and estimate its half-life under your experimental conditions.
-
Visualizations
Caption: SIRT2 deacetylates substrates in the cytoplasm and nucleus.
Caption: this compound induces a conformational change in SIRT2's active site.
Caption: Workflow for assessing this compound stability in cell culture medium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of SirReal2 for in vivo use
Welcome to the technical support center for SirReal2. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound for in vivo studies, with a specific focus on ensuring its complete dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent lysine deacylases.[1][2][3] It exhibits an IC50 value of approximately 140 nM for SIRT2 and displays over 1,000-fold selectivity against other Class I sirtuins like SIRT1 and SIRT3.[1][4] The inhibitory mechanism is unique, involving a ligand-induced rearrangement of the SIRT2 active site, which unveils a previously unexploited binding pocket.[2][5] This selective inhibition of SIRT2 leads to the hyperacetylation of substrates like α-tubulin and has been shown to destabilize the checkpoint protein BubR1.[4][6] Due to its role in various cellular processes, including cell cycle regulation and inflammation, this compound is a valuable tool for research in oncology, neurodegeneration, and inflammatory diseases.[5][6]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[4] The reported solubility in DMSO varies slightly between suppliers but is generally high, for instance, at 84 mg/mL, 55 mg/mL, or 3 mg/mL.[1][7][8] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] Its aqueous solubility is limited, necessitating the use of co-solvents for in vivo formulations.[9]
Q3: Can this compound be used directly in aqueous buffers for in vivo studies?
A3: Due to its poor aqueous solubility, this compound cannot be directly dissolved in aqueous buffers like PBS or saline for in vivo administration.[9] It will likely precipitate, leading to inaccurate dosing and potential toxicity. A formulation with co-solvents is essential to ensure complete dissolution and bioavailability.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month.[6][7]
Troubleshooting Guide
Q1: I've prepared my this compound formulation, but I see precipitation. What should I do?
A1: Precipitation indicates incomplete dissolution. Here are several steps you can take to troubleshoot this issue:
-
Ensure Proper Solvent Order: The order of solvent addition is critical. Always start by dissolving this compound in DMSO to create a stock solution. Then, add other co-solvents like PEG300 or Tween 80 sequentially, ensuring the solution is clear after each addition before proceeding to the next.[1]
-
Use Fresh Solvents: Moisture can significantly impact the solubility of this compound in DMSO.[1] Use fresh, anhydrous DMSO for preparing your stock solution.
-
Gentle Warming and Sonication: If you observe precipitation after adding all components, gentle warming in a hot water bath or sonication can aid in dissolution.[1][6] However, be cautious with temperature to avoid degradation of the compound.
-
Verify Concentrations: Double-check your calculations to ensure you have not exceeded the solubility limits for the specific formulation you are using.
-
Filter the Final Solution: If minor, insoluble impurities are present, you can filter the final solution before administration.[7]
Q2: My in vivo results are inconsistent. Could this be related to this compound dissolution?
A2: Yes, inconsistent results can be a direct consequence of incomplete or variable dissolution of this compound. If the compound is not fully dissolved, the actual administered dose will be lower and more variable than intended. To ensure consistency:
-
Prepare Fresh Formulations: It is highly recommended to prepare the final in vivo formulation immediately before use.[1]
-
Visually Inspect for Clarity: Always visually inspect your formulation to ensure it is a clear solution before each administration. Any cloudiness or particulate matter indicates a problem with dissolution.
-
Standardize Your Protocol: Use a consistent and validated protocol for preparing your this compound formulation for all animals in your study.
Quantitative Data Summary
The following table summarizes the solubility and formulation data for this compound based on information from various suppliers.
| Parameter | Value | Solvent/Vehicle | Source |
| Solubility | |||
| 84 mg/mL (199.73 mM) | DMSO | [1] | |
| 55 mg/mL (130.78 mM) | DMSO | [7] | |
| 3 mg/mL | DMSO | [8] | |
| 0.3 mg/mL | DMSO:PBS (pH 7.2) (1:2) | [8] | |
| In Vivo Formulations | |||
| Formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |
| Formulation 3 | ≥ 2.08 mg/mL | 10% DMSO, 90% Corn Oil | [6] |
| Formulation 4 | Variable | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | [1] |
| Formulation 5 | Variable | 5% DMSO, 95% Corn Oil | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80
This protocol is adapted from common recommendations for preparing this compound for in vivo use.[1][6]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline or ddH₂O
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL or 84 mg/mL).[1][6] Ensure the powder is completely dissolved. Gentle vortexing or sonication can be used.
-
Add Co-solvents Sequentially: a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. Add the specified volume of PEG300. Mix thoroughly until the solution is clear. A vortex mixer can be used. c. Add the specified volume of Tween-80. Mix again until the solution is completely clear.
-
Add Aqueous Component: Slowly add the required volume of sterile saline or ddH₂O to reach the final desired concentration and volume. Mix thoroughly.
-
Final Inspection and Use: The final solution should be clear and free of any precipitates. It is recommended to use this formulation immediately after preparation.[1]
Example for a 1 mL working solution (final concentration ≥ 2.08 mg/mL): [6]
-
Start with 100 µL of a 20.8 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix.
Visualizations
Caption: Workflow for ensuring the complete dissolution of this compound for in vivo administration.
Caption: Simplified signaling pathway of this compound-mediated SIRT2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Sirtuin | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SirReal2 vs. Tenovin-6: A Comparative Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent sirtuin inhibitors, SirReal2 and Tenovin-6, and their effects on cancer cell lines. The information presented is supported by experimental data to aid in the selection of the appropriate compound for your research needs.
At a Glance: this compound vs. Tenovin-6
| Feature | This compound | Tenovin-6 |
| Primary Target(s) | Selective SIRT2 inhibitor | Broader inhibitor of SIRT1 and SIRT2 |
| Additional Known Targets | None well-characterized | Dihydroorotate dehydrogenase (DHODH) |
| Primary Mechanism of Action | Inhibition of SIRT2 deacetylase activity, leading to hyperacetylation of substrates like α-tubulin. | Inhibition of SIRT1 and SIRT2 deacetylase activity. Can also activate p53, induce apoptosis via upregulation of Death Receptor 5 (DR5), and inhibit autophagy.[1] |
| Potency | Potent and selective for SIRT2. | Generally more potent in cytotoxicity across a wider range of cancer cell lines.[2] |
| Selectivity | Highly selective for SIRT2 over other sirtuins.[3] | Less selective, inhibiting both SIRT1 and SIRT2.[2] |
| p53 Dependence | Activity is independent of p53 status.[3][4] | Can induce apoptosis in both p53 wild-type and mutant cell lines, though it is a known activator of p53.[5] |
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and Tenovin-6 in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | This compound (μM) | Tenovin-6 (μM) | Reference |
| HCT116 | Colon Cancer | 55.8 (GI50) | 2.1 (GI50) | [2] |
| MCF-7 | Breast Cancer | >50 (GI50) | 2.5 (GI50) | Jing et al., 2018 |
| MDA-MB-231 | Breast Cancer | 39.1 (GI50) | 3.2 (GI50) | Jing et al., 2018 |
| A549 | Lung Cancer | >50 (GI50) | 4.3 (GI50) | Jing et al., 2018 |
| HeLa | Cervical Cancer | >50 (GI50) | 3.7 (GI50) | Jing et al., 2018 |
| K562 | Leukemia | >50 (GI50) | 1.9 (GI50) | Jing et al., 2018 |
Signaling Pathways and Mechanisms of Action
This compound: Selective SIRT2 Inhibition and Tubulin Hyperacetylation
This compound is a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[3] Its primary mechanism of action involves the inhibition of SIRT2's ability to deacetylate its substrates, most notably α-tubulin. This leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can disrupt microtubule dynamics, interfere with cell division, and ultimately lead to cell cycle arrest and apoptosis.[3][4]
Caption: this compound inhibits SIRT2, leading to tubulin hyperacetylation and apoptosis.
Tenovin-6: A Multi-faceted Inhibitor Targeting SIRT1/2 and p53
Tenovin-6 exhibits a broader inhibitory profile, targeting both SIRT1 and SIRT2.[2] Its anticancer effects are multifaceted. By inhibiting SIRT1, Tenovin-6 can lead to the hyperacetylation and activation of the tumor suppressor protein p53.[6] Activated p53 can then induce the transcription of pro-apoptotic genes, leading to cell death. Furthermore, Tenovin-6 has been shown to induce apoptosis independently of p53 by upregulating Death Receptor 5 (DR5).[5] In some cancer cell lines, Tenovin-6 has also been observed to inhibit autophagy, a cellular recycling process that can promote cancer cell survival.[1]
Caption: Tenovin-6 inhibits SIRT1/2, activates p53, and upregulates DR5 to induce apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Tenovin-6. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Tenovin-6 for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10]
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound or Tenovin-6, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[8][9][11]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8][9][11]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Both this compound and Tenovin-6 are valuable tools for cancer research, each with distinct properties. This compound's high selectivity for SIRT2 makes it an excellent choice for studies focused specifically on the role of this sirtuin isoform in cancer biology. Its mechanism, centered on the disruption of microtubule dynamics, offers a clear pathway for investigation.
In contrast, Tenovin-6's broader activity against both SIRT1 and SIRT2, coupled with its ability to activate p53 and modulate other key cellular processes, makes it a potent and versatile anticancer agent. Its effectiveness in a wider range of cancer cell lines, including those with mutant p53, highlights its potential for broader therapeutic applications.
The choice between this compound and Tenovin-6 will ultimately depend on the specific research question. For dissecting the precise functions of SIRT2, this compound is the preferred tool. For exploring broader sirtuin inhibition and its downstream consequences on pathways like p53 signaling and autophagy, Tenovin-6 offers a powerful alternative. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their cancer cell line studies.
References
- 1. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. medicine.uams.edu [medicine.uams.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
SirReal2 in Profile: A Comparative Analysis of SIRT2 Inhibitor Selectivity
In the landscape of epigenetic research and drug development, sirtuin-modulating compounds are of significant interest due to their therapeutic potential in cancer, neurodegenerative disorders, and metabolic diseases. Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacylase family, has emerged as a promising target. However, the development of potent and selective inhibitors is crucial to minimize off-target effects. This guide provides a detailed comparison of the selectivity profile of SirReal2 against other notable SIRT2 inhibitors, supported by experimental data and methodologies.
Selectivity at a Glance: this compound vs. The Field
The efficacy and safety of a SIRT2 inhibitor are intrinsically linked to its selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3, which are the most closely related class I sirtuins. This compound is a potent and selective SIRT2 inhibitor.[1] The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other commonly studied SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear view of their selectivity profiles.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| This compound | >100 | 0.140[1][2] | >100 | >714-fold | >714-fold | [3] |
| AGK2 | >35 | 3.5[4] | >35 | >10-fold | >10-fold | [4][5] |
| TM | ~26 | 0.038 | >100 | ~684-fold | >2631-fold | [5] |
| Tenovin-6 | ~26 | ~21 | Not Reported | ~1.2-fold | Not Reported | [5] |
| NH4-13 | >50 | 0.087 | >50 | >574-fold | >574-fold | [6] |
| Compound 26 | >100 | 0.0049 | 24 | >20408-fold | 4898-fold | [7][8] |
Note: IC50 values can vary between studies due to different assay conditions.
As the data indicates, this compound exhibits high selectivity for SIRT2, with negligible inhibition of SIRT1 and SIRT3 at concentrations up to 100 µM.[3] While compounds like TM and the more recent Compound 26 show higher potency, this compound maintains a strong selectivity profile.[5][7][8] In contrast, inhibitors like Tenovin-6 demonstrate poor selectivity between SIRT1 and SIRT2.[5] AGK2 is selective but less potent than this compound.[4][5]
Unraveling the Mechanism: How Selectivity is Achieved
This compound's selectivity is attributed to its unique mechanism of action. It binds to a "selectivity pocket" within the SIRT2 enzyme that is not present in other sirtuins. This binding induces a rearrangement of the active site, effectively locking the enzyme in an open, inactive conformation.
Key Cellular Effects of SIRT2 Inhibition
One of the primary downstream effects of SIRT2 inhibition is the hyperacetylation of α-tubulin, a key component of microtubules. This modification can impact microtubule stability and function, which is relevant in the context of cancer cell proliferation. This compound treatment leads to a notable increase in acetylated tubulin in cells.[9][10]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental assays. Below are the methodologies for two key experiments used to generate the comparative data.
In Vitro Sirtuin Deacetylase Activity/Inhibition Assay
This assay quantifies the enzymatic activity of sirtuins and the potency of inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT2 inhibitor this compound enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
SirReal2 in Focus: A Comparative Analysis of Aminothiazole-Based Sirtuin Inhibitors
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals delves into the efficacy and specificity of SirReal2, a potent and selective aminothiazole-based SIRT2 inhibitor. This publication presents a side-by-side analysis with other notable inhibitors, supported by quantitative data and experimental methodologies.
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as significant targets in drug discovery, implicated in a range of cellular processes from metabolism and DNA repair to inflammation and neurodegeneration. Among the seven mammalian sirtuins, SIRT2 has garnered particular interest for its role in cell cycle regulation and its potential as a therapeutic target in cancer and neurological disorders. This has spurred the development of various small molecule inhibitors, with the aminothiazole scaffold proving to be a promising chemical starting point. This guide provides a comparative analysis of this compound against other key aminothiazole-based and related SIRT2 inhibitors.
Performance Comparison of SIRT2 Inhibitors
This compound distinguishes itself as a highly potent and selective inhibitor of SIRT2.[1][2] It operates through a unique mechanism, inducing a rearrangement of the SIRT2 active site to create a novel binding pocket, which accounts for its high specificity.[3][4] The following table summarizes the in vitro potency of this compound in comparison to other well-documented SIRT2 inhibitors.
| Inhibitor | Class | Target(s) | IC50 (SIRT2) | Selectivity Notes |
| This compound | Aminothiazole | SIRT2 | 140 nM[1][2] / 0.23 µM[5] | Highly selective for SIRT2 over SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6 (>1000-fold).[4][6] Does not inhibit SIRT2 demyristoylation activity.[5] |
| AGK2 | SIRT1, SIRT2 | 3.5 µM[6] | Shows activity against both SIRT1 and SIRT2, indicating lower selectivity compared to this compound.[5] Does not inhibit SIRT2 demyristoylation activity.[5] | |
| Tenovin-6 | SIRT1, SIRT2 | Similar IC50 for SIRT1 and SIRT2 | Not highly selective for SIRT2.[5] Does not inhibit SIRT2 demyristoylation activity.[5] | |
| TM | SIRT2 | 0.038 µM (deacetylation)[5] | Highly potent and selective for SIRT2. Notably, it is the only inhibitor listed that also inhibits the demyristoylation activity of SIRT2 (IC50 0.049 µM).[5] |
Cellular Effects and Mechanism of Action
The inhibitory action of this compound on SIRT2 in a cellular context leads to observable downstream effects. A primary substrate of SIRT2 is α-tubulin; its inhibition by this compound results in the hyperacetylation of the microtubule network.[1][2][7] This event is a hallmark of SIRT2 inhibition and is often used as a biomarker for inhibitor activity within cells.[6] Furthermore, this compound has been shown to induce the destabilization of the checkpoint protein BubR1 in HeLa cells.[2][3]
The mechanism of this compound is distinct from many other inhibitors. It binds to SIRT2 and induces a conformational change, creating a "selectivity pocket" that is not present in the apo enzyme.[3][8] This ligand-induced rearrangement is the basis for its high potency and isotype selectivity.[3][4]
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are outlined below.
In Vitro SIRT2 Inhibition Assay
This assay is fundamental for determining the IC50 values of inhibitors.
Objective: To quantify the enzymatic activity of SIRT2 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Cellular Tubulin Acetylation Assay
This immunofluorescence-based assay visualizes the effect of SIRT2 inhibition on the cytoskeleton.
Objective: To assess the level of α-tubulin acetylation in cells treated with SIRT2 inhibitors.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
SIRT2 inhibitors (this compound, AGK2, etc.)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIRT2 inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary antibody against acetylated-α-tubulin (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated tubulin to compare the effects of different inhibitors.
Conclusion
This compound stands out as a potent and highly selective SIRT2 inhibitor with a unique mechanism of action. Its ability to induce a conformational change in the SIRT2 active site provides a structural basis for its specificity, making it an invaluable tool for studying the biological functions of SIRT2. The comparative data presented here highlights the superior selectivity of this compound over other inhibitors like AGK2 and Tenovin-6, although the inhibitor TM demonstrates higher potency and a broader inhibitory profile by also affecting demyristoylation. The detailed experimental protocols provided will enable researchers to further investigate the therapeutic potential of this compound and other aminothiazole-based inhibitors in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
Comparative Analysis of SirReal2 Cross-Reactivity with Human Sirtuins
This guide provides a detailed comparison of the sirtuin inhibitor SirReal2's cross-reactivity with other human sirtuin (SIRT) isoforms. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their studies.
This compound is recognized as a potent and highly selective inhibitor of SIRT2.[1][2] Its unique inhibitory mechanism, which involves a ligand-induced rearrangement of the active site, is the foundation for its remarkable isotype selectivity.[2][3] This selectivity is crucial for accurately dissecting the biological functions of SIRT2 without confounding effects from the inhibition of other sirtuins.
Data Presentation: this compound Inhibition Profile
The following table summarizes the inhibitory activity of this compound against various human sirtuin isoforms based on available experimental data.
| Sirtuin Isoform | IC50 Value (nM) | Percent Inhibition | Notes |
| SIRT1 | >100,000 | 22% at 100 µM[2] | Minimal effect observed only at high concentrations. |
| SIRT2 | 140[1][2][4] | - | Potent and primary target of this compound. |
| SIRT3 | >100,000 | Very little effect[2][4] | Considered not to be significantly inhibited in vitro or in vivo.[1][2] |
| SIRT4 | >100,000 | Very little effect[2] | No significant inhibition observed. |
| SIRT5 | >100,000 | Very little effect[2][4] | No significant inhibition observed. |
| SIRT6 | >100,000 | 19% at 200 µM[2] | Minimal effect observed only at very high concentrations. |
Data compiled from multiple sources indicating high selectivity for SIRT2.[2]
Experimental Protocols
The determination of sirtuin inhibitor specificity and potency, such as the data presented for this compound, typically involves robust biochemical assays. The following are detailed methodologies for key experiments cited in the evaluation of sirtuin inhibitors.
1. HPLC-Based Deacetylase Activity Assay
This method provides a direct measure of enzyme activity by quantifying the substrate and product of the deacetylation reaction.
-
Principle: The assay measures the conversion of an acetylated peptide substrate to its deacetylated form by a sirtuin enzyme. The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT), the acetylated peptide substrate (e.g., a peptide mimicking a known SIRT2 substrate), and the desired concentration of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, etc.) to the mixture.
-
Cofactor Addition: Add the cofactor NAD+ to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 1% (v/v).[2]
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The acetylated substrate and deacetylated product will have different retention times, allowing for their separation and quantification by integrating the peak areas.
-
Data Analysis: Calculate the percentage of substrate conversion. The inhibitory activity is determined by comparing the conversion in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are calculated from dose-response curves.
-
2. Fluorometric Deacetylase Activity Assay
This is a high-throughput method that uses a fluorogenic substrate.
-
Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., aminomethylcoumarin, AMC) quenched by a neighboring group. Upon deacetylation by the sirtuin, a developer solution containing a protease cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to the sirtuin activity.
-
Protocol:
-
Reagent Preparation: Prepare solutions of the sirtuin enzyme, the fluorogenic acetylated peptide substrate, NAD+, the inhibitor (this compound) at various concentrations, and the developer solution.
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, NAD+, and the inhibitor.
-
Enzyme Incubation: Add the sirtuin enzyme to each well and incubate briefly to allow the inhibitor to bind.
-
Reaction Initiation: Add the fluorogenic substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Development: Add the developer solution to each well and incubate at room temperature for approximately 30 minutes to stop the sirtuin reaction and allow for the generation of the fluorescent signal.[5]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[6]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme or NAD+) and calculate the percentage of inhibition relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
SIRT2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of SIRT2 by this compound blocks the deacetylation of α-tubulin, leading to its hyperacetylation.
Experimental Workflow for Sirtuin Inhibition Assay
Caption: General workflow for determining the inhibitory activity and selectivity of this compound against sirtuins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. SIRT2 inhibitor this compound enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
SirReal2 Demonstrates Potent Antitumor Effects in Xenograft Models, Synergizing with PI3K/mTOR Inhibitors
For researchers, scientists, and drug development professionals, the selective SIRT2 inhibitor SirReal2 has shown significant promise in preclinical xenograft models of cancer, particularly in acute myeloid leukemia (AML). Both as a monotherapy and in combination with other targeted agents, this compound effectively curtails tumor growth and improves survival, underscoring its potential as a valuable therapeutic candidate.
This compound's primary mechanism of action is the potent and selective inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. This inhibition leads to the hyperacetylation of downstream targets, including α-tubulin, and the destabilization of the checkpoint protein BubR1. This disruption of crucial cellular processes contributes to the antitumor effects observed in various cancer models.
A notable area of investigation has been the synergistic effect of this compound with other anticancer agents. In a significant study, the combination of this compound with the PI3K/mTOR inhibitor VS-5584 demonstrated a marked improvement in therapeutic efficacy in an AML xenograft model compared to either agent alone. This combination not only suppressed tumor growth more effectively but also led to a significant extension in the survival of the tumor-bearing mice.
Comparative Efficacy of this compound
While direct head-to-head in vivo comparisons in xenograft models are limited in the available literature, in vitro studies provide valuable insights into the comparative potency and selectivity of this compound against other SIRT2 inhibitors.
| Inhibitor | Target(s) | IC50 (SIRT2, deacetylation) | Key In Vitro Anticancer Activity |
| This compound | SIRT2 | 0.23 µM | Cytotoxicity in various cancer cell lines. |
| AGK2 | SIRT2 (less selective) | ~3.5 µM | Weak effects on cell proliferation in several cancer cell lines. |
| Tenovin-6 | SIRT1 & SIRT2 | ~9 µM | Potent cytotoxicity in a broad range of cancer cell lines. |
| TM | SIRT2 | 0.038 µM | Potent and selective SIRT2 inhibition; cancer cell-specific toxicity. |
Data compiled from in vitro studies. A direct comparative in vivo study in xenograft models with all listed inhibitors has not been identified in the reviewed literature.
In Vivo Efficacy of this compound in an AML Xenograft Model (Combination Therapy)
In a study utilizing a THP1 human AML cell line xenograft model in BALB/c nude mice, the combination of this compound and VS-5584 showed significant antitumor activity.
| Treatment Group | Dosage | Mean Tumor Volume (End of Study) | Survival |
| Vehicle Control | - | Data not available in tabular format | Baseline |
| VS-5584 alone | 4 mg/kg | Data not available in tabular format | Moderate increase |
| This compound + VS-5584 | 4 mg/kg + 4 mg/kg | Significantly reduced vs. single agents | Significantly extended |
Note: The precise quantitative data for mean tumor volume and survival curves were presented graphically in the source publication. The table reflects the reported outcomes.
Experimental Protocols
AML Xenograft Model: this compound and VS-5584 Combination Therapy
This protocol is based on the study by Luo et al., 2023.
-
Cell Line and Culture: Human AML cell line THP1 is cultured in appropriate media until the logarithmic growth phase.
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 2 x 10^6 THP1 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound is administered intraperitoneally (i.p.) at a dose of 4 mg/kg.
-
VS-5584 is administered i.p. at a dose of 4 mg/kg.
-
Treatments are given every other day.
-
-
Endpoint Analysis: Tumor growth is monitored throughout the study. A separate cohort of animals is used for survival studies, where the endpoint is typically a humane endpoint based on tumor burden or animal health.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: SIRT2-mediated deacetylation of BubR1 and its inhibition by this compound.
Caption: General experimental workflow for a xenograft model study.
Evaluating the Specificity of SirReal2 in Primary Cell Cultures: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular targets is paramount. This guide provides a comprehensive evaluation of SirReal2, a potent and selective Sirtuin 2 (SIRT2) inhibitor, focusing on its specificity and performance in primary cell cultures. We compare this compound with other commonly used SIRT2 inhibitors, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, from neurodegenerative disorders to cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of SIRT2, with a reported in vitro IC50 of approximately 140 nM.[1][2] Its unique mechanism of action involves a ligand-induced rearrangement of the SIRT2 active site, contributing to its high specificity over other sirtuin isoforms.[1]
This guide will delve into the practical aspects of using this compound in primary cell cultures, offering a comparative analysis with other SIRT2 inhibitors to inform experimental design and data interpretation.
Comparative Analysis of SIRT2 Inhibitors
The selection of a SIRT2 inhibitor should be guided by its potency, selectivity, and demonstrated efficacy in relevant cellular models. While in vitro IC50 values provide a useful starting point, the performance of an inhibitor in a complex cellular environment, particularly in sensitive primary cell cultures, is the ultimate measure of its utility.
| Inhibitor | Reported In Vitro IC50 (SIRT2) | Selectivity Profile | Notes on Performance in Cellular Assays |
| This compound | ~140 nM[1][2] | Highly selective for SIRT2 over SIRT1, SIRT3-SIRT6. | Induces tubulin hyperacetylation in various cell lines.[1] Limited data available on dose-response in primary cells. |
| AGK2 | ~3.5 µM | Good selectivity for SIRT2 over SIRT1 and SIRT3. | Commonly used to increase α-tubulin acetylation in cells, including primary neurons. |
| TM (Thiomyristoyl) | ~28 nM | Highly selective for SIRT2 over SIRT1 and SIRT3. | Potent inhibitor of SIRT2's deacetylation and demyristoylation activity. Shows broad anticancer activity. |
| Tenovin-6 | ~9 µM | Also inhibits SIRT1. | Potent cytotoxic effects in cancer cell lines. |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following protocols provide a framework for evaluating the specificity of this compound in primary cell cultures. Researchers should optimize these protocols for their specific cell type and experimental goals.
Protocol 1: Assessment of α-Tubulin Acetylation in Primary Cortical Neurons via Immunofluorescence
This protocol details how to measure the effect of this compound on the acetylation of α-tubulin, a known SIRT2 substrate, in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
AGK2 (as a positive control)
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Mouse anti-acetylated α-tubulin
-
Primary antibody: Rabbit anti-β-tubulin (for normalization)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 568
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate primary cortical neurons on poly-D-lysine coated coverslips. Allow neurons to mature for at least 7 days in vitro (DIV). Treat neurons with a dose-range of this compound (e.g., 1, 5, 10, 25 µM), AGK2 (e.g., 10 µM), or DMSO for a specified time (e.g., 6 hours).
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Wash three times with PBS and block with 5% goat serum for 1 hour at room temperature. Incubate with primary antibodies (anti-acetylated α-tubulin and anti-β-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation and Staining: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash three times with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of acetylated α-tubulin and normalize it to the β-tubulin signal.
Protocol 2: Evaluation of SIRT2 Inhibition in Primary Macrophages via Western Blot
This protocol describes how to assess the impact of this compound on global protein acetylation and specific SIRT2 targets in primary macrophages.
Materials:
-
Primary macrophage cultures (e.g., bone marrow-derived macrophages)
-
This compound
-
LPS (lipopolysaccharide, to stimulate macrophages)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-acetylated-lysine
-
Primary antibody: Rabbit anti-SIRT2
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment: Culture primary macrophages and treat with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 4-6 hours). For some conditions, stimulate with LPS (e.g., 100 ng/mL) for the last 30 minutes of inhibitor treatment.
-
Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways
Understanding the signaling pathways in which SIRT2 participates is crucial for interpreting the effects of its inhibition.
SIRT2 and Microtubule Dynamics
SIRT2 is a major α-tubulin deacetylase. Its inhibition leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability.
SIRT2 and Inflammatory Signaling in Macrophages
In macrophages, SIRT2 has been shown to deacetylate and inhibit the p65 subunit of NF-κB, a key regulator of inflammatory gene expression. Inhibition of SIRT2 can therefore lead to increased NF-κB activity and a pro-inflammatory response.
Conclusion
This compound is a valuable tool for studying the function of SIRT2 due to its high potency and selectivity. However, its application in primary cell cultures requires careful optimization and validation. This guide provides a starting point for researchers to design and execute experiments to evaluate the specificity and effects of this compound in their specific primary cell models. By comparing its performance with other available inhibitors and carefully dissecting the downstream signaling consequences, researchers can confidently utilize this compound to unravel the complex biology of SIRT2.
References
Safety Operating Guide
Proper Disposal Procedures for SirReal2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SirReal2, a potent and selective SIRT2 inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its solutions, and contaminated materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. This compound is classified with several hazards, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Acute oral toxicity
-
Skin irritation
-
Serious eye irritation
-
May cause respiratory irritation
Required PPE:
-
Protective gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
This compound Properties for Safe Handling
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 709002-46-0 | MedchemExpress, Cayman Chemical |
| Molecular Formula | C22H20N4OS2 | MedchemExpress, Cayman Chemical |
| Molecular Weight | 420.55 g/mol | MedchemExpress, Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO | Cayman Chemical |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid):
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Keep the compound in its original, clearly labeled container.[5]
-
Ensure the container is tightly sealed and stored in a designated hazardous waste collection area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
2. This compound Solutions (e.g., in DMSO):
-
Do not dispose of this compound solutions down the drain.
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration.
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Contact your institution's EHS for collection and disposal.
3. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated hazardous waste bag or container. This container should be clearly labeled as "Hazardous Waste" and specify the contaminant ("this compound").
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing the glassware with a suitable solvent (one in which this compound is soluble, like DMSO), and collecting the rinsate as hazardous waste. After the initial rinses, the glassware can typically be washed using standard laboratory procedures. Consult your institution's specific guidelines for glassware decontamination.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a typical this compound stock solution, a common procedure in research settings. All waste generated from this procedure must be disposed of following the guidelines above.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated pipettes and sterile, nuclease-free tips
-
Appropriate sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Cap the vial securely and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Dispose of all contaminated materials, including the original weighing paper or boat, pipette tips, and any empty vials, as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Signaling Pathway Context: SIRT2 Inhibition by this compound
Understanding the mechanism of action of this compound provides context for its use in research. This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylase family. SIRT2 has various cellular substrates, including α-tubulin. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and various cellular processes.
Caption: Simplified pathway showing this compound inhibition of SIRT2, leading to increased α-tubulin acetylation.
References
Personal protective equipment for handling SirReal2
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling SirReal2, a potent and selective Sirtuin 2 (SIRT2) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.
Compound Identification and Properties
This compound is a potent, isotype-selective SIRT2 inhibitor with an IC₅₀ value of 140 nM.[1][2][3] It has demonstrated minimal effect on other sirtuins (SIRT1, SIRT3-6).[2] Its primary mechanism of action involves the induction of tubulin hyperacetylation and destabilization of the checkpoint protein BubR1.[1][2]
| Property | Data |
| Chemical Name | 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(1-naphthalenylmethyl)-2-thiazolyl]-acetamide |
| Molecular Formula | C₂₂H₂₀N₄OS₂ |
| Molecular Weight | 420.55 g/mol [4] |
| CAS Number | 709002-46-0[1][4] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 84 mg/mL)[1][3] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. |
Hazard Identification and Safety Precautions
This compound should be handled as a hazardous substance. The toxicological properties have not been fully investigated.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye irritation from splashes or airborne particles. |
| Respiratory Protection | Use in a chemical fume hood. | Avoids inhalation of the powder form, which may cause respiratory irritation. |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Stock Solution Preparation (10 mM in DMSO)
-
Preparation: this compound is typically supplied as a crystalline solid.
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of anhydrous DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C. A stock solution stored at -80°C is stable for up to 6 months.
In Vitro Assay Protocol (HeLa Cells)
This protocol outlines the treatment of HeLa cells to observe tubulin hyperacetylation.
-
Cell Plating: Plate HeLa cells in a suitable culture vessel and allow them to adhere overnight.
-
Treatment: Prepare the desired concentration of this compound by diluting the 10 mM DMSO stock solution in cell culture medium. A final concentration of 1 µM has been shown to be effective. Ensure the final DMSO concentration in the medium is low (e.g., <0.1%) to avoid solvent toxicity.
-
Incubation: Treat the cells with the this compound-containing medium for a specified time, for example, 24 hours.
-
Analysis: Following incubation, cells can be lysed and analyzed by Western blot for acetylated α-tubulin levels.
In Vivo Formulation and Administration (Mouse Xenograft Model)
This protocol is a general guideline for preparing this compound for intraperitoneal (i.p.) injection in mice.
-
Formulation Preparation: A common formulation involves a multi-solvent system. For example, to prepare a 1 mg/mL solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate tube, mix PEG300, Tween-80, and saline.
-
Add the this compound/DMSO stock to the solvent mixture and vortex thoroughly to ensure a clear and homogenous solution.
-
One specific protocol involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Dosage: Dosages in published studies have ranged from 4 mg/kg to 50 mg/kg, administered via i.p. injection every 3 days. The exact dosage and administration schedule should be determined based on the specific experimental design.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Diagrams
Caption: this compound inhibits SIRT2, leading to increased tubulin acetylation and BubR1 destabilization.
Caption: Workflow for preparing and using this compound in in vitro and in vivo experiments.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

